4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with pyridine-4-methanamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amides and thioamides.
Scientific Research Applications
4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxyquinoline-3-carboxamide
- N-(pyridin-4-ylmethyl)quinoline-3-carboxamide
- 4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide
Uniqueness
4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is unique due to the presence of both the hydroxyl and pyridinylmethyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C16H13N3O2 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-oxo-N-(pyridin-4-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c20-15-12-3-1-2-4-14(12)18-10-13(15)16(21)19-9-11-5-7-17-8-6-11/h1-8,10H,9H2,(H,18,20)(H,19,21) |
InChI Key |
AIZSBFWQCKSVOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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